![molecular formula C16H10ClF3N4O B3037351 4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 477867-50-8](/img/structure/B3037351.png)
4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide
Overview
Description
4-Chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide (4-Cl-TQBC) is a novel chemical compound that has been gaining popularity in the scientific community due to its unique properties and potential applications. It is an organic compound with a molecular weight of 446.4 g/mol and a melting point of 206-208 °C. 4-Cl-TQBC has been found to have strong inhibitory effects on several enzymes, making it an attractive target for medicinal chemistry research. In addition, 4-Cl-TQBC has been found to exhibit anti-inflammatory, anti-tumor, and antioxidant activities.
Scientific Research Applications
1. Synthesis of Nitrogen-Containing Heterocyclic Compounds
4-Chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide is utilized in the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazoline derivatives. These derivatives have shown good biological activity, being essential in modern organic chemistry. The synthesis involves multiple steps, including esterification, amidation, and reduction processes (Xu Li-feng, 2011).
2. Development of Anti-inflammatory Agents
Research has been conducted to synthesize and evaluate unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines for their anti-inflammatory potential. These compounds are synthesized using (3H-quinazoline-4-ylidene)hydrazides, showing significant anti-inflammatory activity in formalin-induced paw edema in rats (Martynenko Yu V et al., 2019).
3. Antimicrobial Activity
Compounds synthesized from this compound have been studied for their antibacterial and antifungal activities. These studies explore the potential of these compounds in combating various microbial infections (G. Naganagowda & A. Petsom, 2011).
4. Anticancer Applications
Research has been directed towards the synthesis and evaluation of quinazoline derivatives for their anticancer activity. These derivatives are studied for their ability to inhibit the EGFR-tyrosine kinase, which is crucial in cancer treatment (M. Noolvi & H. Patel, 2013).
5. Design and Synthesis of Water-Soluble Analogs
Efforts have been made to increase the aqueous solubility of quinazolin-4-one antitumor agents by introducing amino functionalities. This advancement is significant for enhancing the in vivo evaluation and efficacy of these compounds (V. Bavetsias et al., 2002).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It is known that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the inhibition of the target enzyme .
Pharmacokinetics
The metabolism and urinary excretion of a similar compound, 2-chloro-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopy and directly coupled hplc-nmr-ms methods .
Result of Action
It is known that compounds with a trifluoromethyl group can enhance the inhibition of the target enzyme, which could potentially lead to various downstream effects .
properties
IUPAC Name |
4-chloro-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)14(25)24-23-13-11-3-1-2-4-12(11)21-15(22-13)16(18,19)20/h1-8H,(H,24,25)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAMXLQJKMIONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159858 | |
Record name | 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477867-50-8 | |
Record name | 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzoic acid 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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